1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-
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Overview
Description
1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]- is a unique organic compound characterized by the presence of both dioxane and dithiane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]- can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal or ketal, which provides stability against nucleophiles and bases .
Industrial Production Methods
Industrial production of 1,3-dioxane derivatives often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as zirconium tetrachloride (ZrCl4) or yttrium triflate can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]- include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]- has several scientific research applications:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, allowing for selective reactions in complex molecules.
Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules.
Mechanism of Action
The mechanism by which 1,3-dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]- exerts its effects involves the formation of stable cyclic structures that protect reactive functional groups. This stability allows for selective reactions and the formation of complex molecules . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A similar compound with a dithiane ring, used as a protecting group for carbonyl compounds.
1,3-Dioxolane: Another cyclic acetal used in organic synthesis.
Uniqueness
1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]- is unique due to the presence of both dioxane and dithiane rings, which provide enhanced stability and reactivity compared to compounds with only one type of ring . This dual functionality makes it a valuable tool in organic synthesis and material science .
Properties
CAS No. |
76159-93-8 |
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Molecular Formula |
C10H18O2S2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
2-[2-(1,3-dithian-2-yl)ethyl]-1,3-dioxane |
InChI |
InChI=1S/C10H18O2S2/c1-5-11-9(12-6-1)3-4-10-13-7-2-8-14-10/h9-10H,1-8H2 |
InChI Key |
IORRIRMDNFTBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCC2SCCCS2 |
Origin of Product |
United States |
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